6-chloro-N-(1-methyl-4-piperidyl)pyridazine-3-carboxamide
CAS No.:
Cat. No.: VC17342606
Molecular Formula: C11H15ClN4O
Molecular Weight: 254.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15ClN4O |
|---|---|
| Molecular Weight | 254.71 g/mol |
| IUPAC Name | 6-chloro-N-(1-methylpiperidin-4-yl)pyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C11H15ClN4O/c1-16-6-4-8(5-7-16)13-11(17)9-2-3-10(12)15-14-9/h2-3,8H,4-7H2,1H3,(H,13,17) |
| Standard InChI Key | DPWGQRVJZLPEOD-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(CC1)NC(=O)C2=NN=C(C=C2)Cl |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, 6-chloro-N-(1-methylpiperidin-4-yl)pyridazine-3-carboxamide, reflects its core pyridazine ring substituted at the 6-position with chlorine and at the 3-position with a carboxamide group attached to a 1-methylpiperidine moiety. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅ClN₄O |
| Molecular Weight | 254.71 g/mol |
| Canonical SMILES | CN1CCC(CC1)NC(=O)C2=NN=C(C=C2)Cl |
| PubChem Compound ID | 54595914 |
The pyridazine ring’s electron-deficient nature and the chloro substituent enhance reactivity, while the piperidine group introduces steric and electronic effects critical for target binding.
Spectroscopic and Computational Data
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InChIKey: DPWGQRVJZLPEOD-UHFFFAOYSA-N
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Standard InChI: InChI=1S/C₁₁H₁₅ClN₄O/c1-16-6-4-8(5-7-16)13-11(17)9-2-3-10(12)15-14-9/h2-3,8H,4-7H2,1H3,(H,13,17)
Quantum mechanical calculations predict a planar pyridazine ring with the piperidine group adopting a chair conformation, optimizing hydrophobic interactions in biological systems.
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed protocols are proprietary, general synthesis involves:
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Pyridazine Ring Formation: Cyclocondensation of hydrazine with a 1,4-dicarbonyl precursor.
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Chlorination: Treatment with POCl₃ or SOCl₂ to introduce the 6-chloro substituent.
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Amidation: Coupling of 6-chloropyridazine-3-carboxylic acid with 1-methylpiperidin-4-amine using carbodiimide reagents (e.g., DCC).
Critical Reaction Parameters:
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Temperature: 0–25°C for amidation to prevent racemization.
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Solvent: Dichloromethane or DMF for optimal solubility.
Reactivity Profile
The compound undergoes characteristic pyridazine reactions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | KOtBu, amines | 6-Amino-pyridazine derivatives |
| Oxidation | KMnO₄, acidic conditions | Pyridazine N-oxide |
| Reduction | LiAlH₄, ether | Piperidine ring saturation |
The chloro group’s lability enables diversification, while the carboxamide resists hydrolysis under physiological pH.
Biological Activities and Mechanisms
PAK4 inhibition disrupts cytoskeletal dynamics and promotes apoptosis, while caspase activation indicates intrinsic pathway engagement .
Antimicrobial Efficacy
Against Staphylococcus aureus (MRSA):
| Strain | MIC (μg/mL) | Target Pathway |
|---|---|---|
| MRSA | 8–32 | Cell wall synthesis |
The chloro-pyridazine moiety may interfere with penicillin-binding proteins (PBPs), mimicking β-lactam action.
Comparative Analysis with Analogues
Structural Analogues
The 1-methylpiperidine group’s basicity enhances membrane permeability and target engagement versus bulkier substituents .
Analytical and Pharmacokinetic Profiling
Analytical Methods
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HPLC: C18 column, 60:40 acetonitrile/water, retention time = 6.2 min.
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Mass Spec: [M+H]⁺ = 255.71 m/z, fragment ions at 154 (pyridazine-Cl) and 100 (piperidine).
ADME Properties
| Parameter | Value |
|---|---|
| LogP | 1.8 (predicted) |
| Plasma Protein Binding | 89% (human serum albumin) |
| Half-life (in vivo) | 4.7 h (murine model) |
Moderate lipophilicity balances blood-brain barrier penetration and renal clearance.
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